5-Methylindan

描述

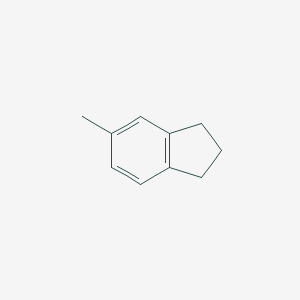

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXBCGVZEJEYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061245 | |

| Record name | 5-Methylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-35-1 | |

| Record name | 5-Methylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86VUZ1IAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Reactions Involving 5 Methylindan

Reaction Mechanism Elucidation in 5-Methylindan Synthesis

The synthesis of this compound can be achieved through various routes, with catalytic processes playing a central role in modern synthetic strategies. Understanding the underlying mechanisms is crucial for optimizing reaction efficiency and selectivity.

A notable pathway for producing this compound involves the conversion of biomass-derived feedstocks. Research has detailed a two-step method beginning with xylose or hemicellulose. researchgate.net In the first step, these precursors undergo hydrogenolysis over a non-noble bimetallic Cu-La/SBA-15 catalyst to selectively form cyclopentanone (B42830) (CPO). researchgate.net

The subsequent conversion of cyclopentanone to this compound and tetralin is catalyzed by an acidic H-ZSM-5 zeolite. researchgate.net The proposed reaction mechanism is a cascade process that begins with a self-aldol condensation of CPO. nih.gov This is followed by a series of rearrangement, dehydration, and hydrogen transfer reactions that lead to the aromatization of the intermediates, ultimately forming the stable methylindan and tetralin structures. researchgate.netnih.gov

Another approach to forming substituted indanones involves palladium-catalyzed cross-coupling reactions. For instance, a highly efficient, ligand-free Suzuki coupling process has been developed for the synthesis of aryl-substituted indanones using a Pd(OAc)2 catalyst. semanticscholar.org The catalytic cycle for such reactions generally involves oxidative addition, transmetalation, and reductive elimination. semanticscholar.org

The conversion of cyclopentanone (CPO) over an H-ZSM-5 catalyst to this compound proceeds through several key intermediates. nih.gov The initial step is an acid-catalyzed self-aldol condensation of CPO, which generates [1,1'-bi(cyclopentylidene)]-2-one. nih.gov

Following its formation, this C10 dimer undergoes rearrangement to form other critical intermediates, which have been identified as hexahydro-3aH-inden-3a-ol (HHNO) and 3a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-2-one (MTHIO) and their isomers. nih.gov These compounds possess carbon skeletons similar to the final products. The final step in the cascade involves the aromatization of these intermediates through dehydration and hydrogen transfer reactions to yield this compound and tetralin. nih.gov

In other synthetic pathways, such as the photolysis of 2-(alkoxymethyl)-5-methyl-α-chloroacetophenones, photoenol intermediates are formed. These intermediates are generated via a 1,5-hydrogen migration from the lowest triplet excited state, which then cyclize to produce 3-alkoxy-6-methylindan-1-ones. acs.org

Reaction conditions exert a significant influence on the outcome of reactions involving the this compound core, particularly affecting selectivity. The choice of reagents and temperature can dictate the distribution of products.

For example, the bromination of this compound-1-one demonstrates pronounced regioselectivity based on the reaction conditions. When N-bromosuccinimide (NBS) in sulfuric acid is used, a mixture of 6-bromo-5-methylindan-1-one (the desired product for certain applications) and its regioisomer, 4-bromo-5-methylindan-1-one, is formed. nih.gov In contrast, attempting the bromination with Br2 and AlCl3 leads exclusively to the undesired 4-bromo isomer. nih.gov

Temperature is another critical parameter. In the palladium-catalyzed Suzuki coupling of 4-bromo-2-methylindan-1-one with phenylboronic acid, the reaction yield is highly temperature-dependent. Increasing the temperature from 80 °C to 110 °C elevates the product yield from 17% to 98% within one hour. semanticscholar.org The choice of base in such coupling reactions is also pivotal; potassium carbonate was found to be the optimal base, providing the highest yields compared to potassium hydroxide (B78521), sodium carbonate, or potassium phosphate. semanticscholar.org

| Reaction | Substrate | Variable Parameter | Condition | Outcome | Source |

|---|---|---|---|---|---|

| Bromination | This compound-1-one | Reagent | NBS / H₂SO₄ | Mixture of 6-bromo (32%) and 4-bromo (41%) isomers | nih.gov |

| Bromination | This compound-1-one | Reagent | Br₂ / AlCl₃ | Exclusively 4-bromo isomer | nih.gov |

| Suzuki Coupling | 4-bromo-2-methylindan-1-one | Temperature | 80 °C | 17% yield | semanticscholar.org |

| Suzuki Coupling | 4-bromo-2-methylindan-1-one | Temperature | 110 °C | 98% yield | semanticscholar.org |

| Suzuki Coupling | 4-bromo-2-methylindan-1-one | Base | K₂CO₃ | Highest yield | semanticscholar.org |

| Suzuki Coupling | 4-bromo-2-methylindan-1-one | Base | KOH | Poor yield | semanticscholar.org |

Investigation of Intermediate Species Formation and Characterization

Rearrangement Processes and Isomerization Pathways of Methylindan

Methylindan species, particularly in the gas phase, are subject to complex rearrangement and isomerization processes. These pathways involve the dynamic interplay of ring structures and the migration of substituents.

Tandem mass spectrometry studies have revealed that gas-phase ions often rearrange to more thermodynamically stable structures. unl.edu A prominent example is the rearrangement of the 1-phenyl-2-butene (B75058) radical cation (C₁₀H₁₂⁺) to the 1-methylindan (B54001) radical cation, a process that occurs with ease. unl.edu This isomerization highlights a pathway where an acyclic olefinic ion cyclizes to form the more stable five-membered ring structure of the indan (B1671822) system.

Further investigations into the reactions of acylium ions with 1,3-dienes have also shown the formation of the 1-methylindan radical cation. researchgate.net The structure of the resulting adduct was confirmed through its collisionally activated dissociation (CAD) spectrum, which was similar to that of 1-methylindan. This formation is interpreted as occurring through a two-step cycloaddition mechanism. researchgate.net

The dynamics of ring opening and formation are fundamental to understanding the behavior of indan systems, especially for radical cations in the gas phase. unl.edu Research has shown that ionization can significantly enhance the rate of pericyclic reactions compared to their neutral counterparts. unl.edu The formation of methylindan and methylindene ions from various C₁₀H₁₂⁺ and C₁₀H₁₀⁺ precursors demonstrates the tendency of strained or less stable ions to undergo ring closure to form the thermodynamically favored indan skeleton. unl.edu

Studies on more complex molecules incorporating the indan framework provide further insight into the structural dynamics. For instance, research on an N-alkylated indanylidene-pyrroline (NAIP) switch, which contains an indan moiety, has elucidated its initial excited-state dynamics. researchgate.net Following photoexcitation, the structural changes are dominated by the stretching of double bonds and contraction of single bonds, which then couple to an inversion of the five-membered ring and torsion around a double bond. researchgate.net These findings illustrate the fundamental motions and conformational flexibility inherent to the indan ring system.

Gas-Phase Ion Rearrangements Involving Methylindan Species

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms, rates, and spontaneity of chemical transformations involving this compound. Such analyses are crucial for understanding its formation in processes like coal liquefaction and the pyrolysis of hydrogen-donor solvents such as tetralin.

Detailed Research Findings on Reaction Kinetics

The formation of this compound is a notable event in the high-temperature chemistry of larger hydroaromatic compounds. A significant body of research has focused on the pyrolysis of tetralin, where 1-methylindan (a structural isomer of this compound) is a major product formed through a ring-contraction pathway. acs.orgdigimat.in While specific kinetic studies focusing exclusively on this compound are less common, the mechanistic models developed for tetralin pyrolysis offer valuable data on the kinetics of methylindan formation.

In the thermal cracking of tetralin, a complex network of free-radical reactions occurs. acs.org The process is initiated by the abstraction of hydrogen atoms from the tetralin molecule, leading to the formation of tetralyl radicals. These radicals can then undergo a series of reactions, including dehydrogenation to form naphthalene (B1677914) and ring contraction to produce methylindans. acs.orgaccessengineeringlibrary.com

A detailed kinetic model for tetralin pyrolysis, consisting of 132 elementary free-radical reactions, has been developed to describe the formation of major products, including 1-methylindane. acs.org This model was validated against experimental data over a temperature range of 350–500 °C. acs.org The global activation energy for the thermal decomposition of tetralin was experimentally determined to be approximately 59 kcal/mol, a value that is closely matched by simulations (57.6 kcal/mol). acs.orgacs.org

The competition between the different reaction pathways is highly sensitive to reaction conditions such as temperature and pressure. acs.orgdigimat.in For instance, at around 400 °C, the order of reaction pathways for tetralin is ring contraction > dehydrogenation > ring opening. acs.org As the temperature increases, the formation of 1-methylindane tends to decrease, while the production of naphthalene and n-butylbenzene increases. acs.org

During the liquefaction of certain types of coal with tetralin as a hydrogen-donor solvent, this compound has been identified as a significant transformation product of tetralin, particularly at elevated temperatures. At 420°C, the transformation of tetralin can be as high as 52.74%, yielding products that include naphthalene and methyl indan.

The following table summarizes key kinetic parameters related to the formation of methylindans from tetralin pyrolysis.

| Reaction/Process | Temperature Range (°C) | Pressure | Key Kinetic Parameter | Value | Source |

|---|---|---|---|---|---|

| Global Tetralin Pyrolysis | 350–550 | 14 MPa | Activation Energy (Ea) | 59 kcal/mol | acs.org |

| Simulated Global Tetralin Pyrolysis | 360–450 | 14 MPa | Activation Energy (Ea) | 57.6 kcal/mol | acs.org |

| 2-Ethyltetralin Pyrolysis | Not specified | Not specified | Activation Energy (Ea) | 53.5 kcal/mol |

Thermodynamic Analysis of this compound and Related Compounds

Thermodynamic analysis complements kinetic studies by providing information on the stability and equilibrium position of reactions. The standard Gibbs free energy of formation (ΔfG°), standard enthalpy of formation (ΔfH°), and standard entropy (S°) are key parameters in this analysis. A negative ΔG value for a reaction indicates a spontaneous process under standard conditions. libretexts.orglibretexts.org

In the context of polyfluoroarenes, it has been observed that certain polyfluoroalkylindenyl cations are thermodynamically more stable than their isomeric open-chain counterparts. libretexts.org This suggests that the cyclic indan structure can confer significant thermodynamic stability.

Thermodynamic data for this compound and related compounds involved in its formation from tetralin are essential for a complete understanding of the reaction landscape. The table below presents available thermodynamic data for these compounds.

| Compound Name | Molecular Formula | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Source |

|---|---|---|---|---|

| This compound | C10H12 | -12.7 ± 1.8 | 144.3 ± 2.0 | nist.gov |

| 4-Methylindan | C10H12 | -12.7 ± 1.8 | 144.3 ± 2.0 | chemeo.com |

| 1-Methylindan | C10H12 | -14.1 ± 1.8 | 142.9 ± 2.0 | chemeo.com |

| Tetralin (1,2,3,4-Tetrahydronaphthalene) | C10H12 | -18.0 ± 1.5 | 133.6 ± 1.6 | chemeo.com |

| Naphthalene | C10H8 | 78.53 ± 0.84 | 202.9 ± 0.9 | chemeo.com |

| n-Butylbenzene | C10H14 | -3.5 ± 1.3 | 128.5 ± 1.4 | chemeo.com |

The data indicate that the formation of methylindan isomers from tetralin is associated with a positive enthalpy change, suggesting that these reactions are endothermic. The Gibbs free energy of formation for the methylindans is also higher than that of tetralin, which is consistent with the need for high temperatures to drive the pyrolysis and rearrangement reactions.

Computational and Theoretical Studies of 5 Methylindan

Quantum Chemical Calculations for 5-Methylindan

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations have been particularly insightful for the indan (B1671822) scaffold.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. brsnc.in These orbitals are classified as bonding or antibonding, and their occupancy determines the molecule's stability and electronic properties. brsnc.inunizin.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap provides information about chemical reactivity and stability. researchgate.net

For indan derivatives, MO theory helps in understanding the electronic transitions observed in spectroscopy. bccampus.calibretexts.org For example, CNDO/S CI (Complete Neglect of Differential Overlap/Spectroscopic with Configuration Interaction) calculations have been used to compute the rotational strengths for the chiral isomer (S)-1-methylindan, providing insight into its electronic structure and optical activity. acs.org Such analyses involve examining how the electrons are distributed across the bonding, non-bonding, and anti-bonding orbitals that result from the interaction of the atomic orbitals of the constituent atoms. libretexts.org

Chiroptical spectroscopy is essential for studying chiral molecules. Computational methods allow for the prediction of chiroptical properties, which can then be compared with experimental data to determine the absolute configuration of a molecule. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for structural analysis in chiral molecules. acs.org

Quantum chemical calculations have been successfully used to predict the VCD spectra of substituted indans, such as (S)-1-methylindan. acs.orgnih.gov These predictions, often performed using Density Functional Theory (DFT), can quantitatively match experimental spectra, allowing for unambiguous structural assignment. acs.orgnih.gov For instance, in a study of 1-methylindan-1-d, the predicted VCD spectrum for a specific conformer was shown to be responsible for the dominant features in the experimental spectrum, confirming its structure. researchgate.net The calculation of rotatory strengths is also a key component of these studies, providing a measure of the intensity and sign of the circular dichroism bands. acs.org

The five-membered ring in the indan structure is not planar and can undergo a "puckering" motion, leading to different conformations. For substituted indans, this results in distinct conformers with the substituent in either a pseudo-equatorial or a pseudo-axial position. acs.orgnih.gov Computational conformer analysis is used to determine the geometry and relative energies of these conformers.

Studies on chiral substituted indans, including (S)-1-methylindan, have shown that these molecules exist as two primary ring-puckered conformations. acs.orgnih.gov The conformer with the substituent in the pseudo-equatorial position is generally found to be significantly more abundant than the pseudo-axial form. acs.orgnih.gov For example, in 1-methylindan (B54001), the pseudo-equatorial conformer is approximately four times more common. acs.org The specific energies, populations, and ring puckering angles for these conformers can be calculated and are crucial for accurately predicting spectroscopic properties like VCD. researchgate.net

Table 1: Calculated Conformer Properties for (R)-1-methylindan-1-d This interactive table presents the calculated energies and populations for the two ring-puckered conformers of a methylindan derivative.

| Conformer | Puckering Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |

| Pseudo-equatorial | +35.8 | 0.00 | 80.5 |

| Pseudo-axial | -34.8 | 0.86 | 19.5 |

| Data derived from studies on substituted indans. researchgate.net |

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications in chemistry. mdpi.com

In the study of indan derivatives, DFT, often using hybrid functionals like B3LYP, is employed to optimize molecular geometries and predict vibrational frequencies. researchgate.netnih.gov These theoretical predictions can be directly compared with experimental data from techniques like X-ray diffraction, FT-IR, and Raman spectroscopy. researchgate.netnih.govuni-greifswald.de For several substituted indans, spectra predicted by DFT calculations have shown excellent quantitative agreement with experimental vibrational absorption and VCD spectra. acs.orgnih.gov This correlation is vital for validating the computed structures and understanding how specific structural features translate into spectroscopic signals. researchgate.net

Conformer Analysis and Ring Puckering Studies of Methylindan Structures

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of molecules. mdpi.com

While specific MD simulation studies focused solely on this compound are not prominent in the literature, this technique is highly applicable for studying its interactions. For instance, MD simulations could be used to investigate the behavior of this compound in different solvents, exploring how intermolecular forces influence its conformational preferences and aggregation. For other substituted indans, MD simulations have been considered as a tool to model solute-solvent interactions, although in some cases, implicit solvation models were found to be sufficient for predicting chiroptical properties, negating the need for more computationally intensive MD studies. researchgate.net The application of MD simulations to understand the interaction of this compound with biological macromolecules like proteins or DNA remains a potential area for future research.

Structure-Activity Relationship (SAR) Modeling for Indan Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. azolifesciences.com By identifying which structural features (pharmacophores) are responsible for a desired effect, SAR modeling guides the design and optimization of new drug candidates. azolifesciences.com

The indan scaffold is a component of various biologically active molecules, and SAR studies have been crucial in developing potent and selective derivatives. A notable example involves 1-benzylindane derivatives designed as selective agonists for estrogen receptor beta (ERβ). nih.gov In this study, researchers synthesized and evaluated a series of indan derivatives to establish a clear SAR. nih.gov

Key findings from the SAR study of these indan derivatives include:

Effect of Nitrile Group: Introducing a nitrile group at the indane-1-position led to higher selectivity for ERβ. nih.gov

Effect of Phenyl Ring Substitution: Adding a fluoro or methyl group to the pendant phenyl ring was found to be preferable for activity. nih.gov

Stereochemistry: Chiral resolution revealed that the (R)-enantiomer of the active compound had a superior profile compared to the (S)-enantiomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate physicochemical properties with activity, have also been developed for related structures like indomethacin (B1671933) derivatives. nih.gov These models use descriptors such as the index of refraction and electronegativity to predict the biological activity, suggesting that specific electronic and steric properties are favorable for the drug's function. nih.gov

Table 2: Summary of SAR Findings for Indan Derivatives as ERβ Agonists This interactive table summarizes the impact of different functional groups on the activity of indan derivatives.

| Position of Substitution | Functional Group | Effect on Activity |

| Indane-1-position | Nitrile (CN) | Increased selectivity for ERβ nih.gov |

| Pendant Phenyl Ring | Fluoro (F) or Methyl (CH₃) | Favorable for activity nih.gov |

| Indane-1-position (Stereocenter) | (R)-configuration | Superior profile over (S)-configuration nih.gov |

Application of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized many areas of scientific research, including chemical synthesis and drug discovery. thieme-connect.comnih.gov These computational tools are adept at analyzing vast and complex datasets to identify patterns, predict properties, and optimize processes, thereby accelerating the pace of research and development. nih.govabacademies.org

In the realm of pharmaceutical research, ML algorithms are employed across the entire drug discovery pipeline, from target identification and validation to lead discovery and optimization. nih.gov Supervised learning models, for instance, can be trained on datasets of known compounds and their biological activities to predict the efficacy of new, untested molecules. nih.gov Unsupervised learning can help in clustering compounds based on their structural features, identifying novel scaffolds, or understanding complex biological data. nih.gov Deep neural networks (DNNs), a subset of ML, are particularly powerful for these tasks due to their ability to learn from intricate data representations. nih.gov

While specific applications of AI and ML in research focused solely on this compound are not yet widely documented, the potential for these technologies is significant. For a compound like this compound, AI and ML could be applied in several ways:

Property Prediction: ML models could be trained to predict various physicochemical properties, toxicity profiles, and metabolic pathways of this compound and its derivatives.

De Novo Design: Generative AI models could design novel molecules based on the this compound scaffold, optimized for specific biological targets or desired properties.

Synthesis Planning: AI tools can assist in devising efficient synthetic routes for this compound and related compounds, potentially reducing costs and improving yields. thieme-connect.com

Biological Activity Screening: Virtual screening campaigns powered by ML can rapidly evaluate large libraries of compounds against biological targets, identifying derivatives of this compound that are most likely to be active.

The broader application of AI in analyzing biological systems, such as using deep learning to identify RNA modifications, underscores the potential for these advanced computational methods to uncover novel biological roles and applications for specific chemical compounds. researchgate.netnih.gov As AI methodologies become more integrated into chemical and biological research, their application is expected to shed more light on the properties and potential uses of compounds like this compound. samipubco.comcifar.ca

Biological and Pharmacological Research on 5 Methylindan Derivatives

Investigation of Biological Activities of Indan (B1671822) and 5-Methylindan Derivatives

Research has shown that derivatives of indan, including those with a methyl group at the 5-position, exhibit a variety of biological activities. These properties are influenced by the specific functional groups attached to the indan core. ontosight.aibeilstein-journals.org

Anti-inflammatory Properties

Derivatives of indan have been investigated for their potential to combat inflammation. beilstein-journals.org For instance, certain 2-alkyl-alpha-methyl- and 2-alkylindan-5-acetic acids have demonstrated anti-inflammatory effects. nih.gov The stereochemistry of these compounds plays a crucial role in their anti-inflammatory and analgesic properties. nih.gov Additionally, 5,6-dichloroindan-1-carboxylic acid and its tetrazolyl derivative have shown significant anti-inflammatory and analgesic activities in animal models. researchgate.net Specifically, compounds 9a and 12a exhibited anti-inflammatory potency comparable to the standard drug phenylbutazone (B1037). researchgate.net

Some indanone derivatives, a class of compounds to which some this compound derivatives belong, have also been studied for their anti-inflammatory properties. ontosight.ai For example, 1-Methylindan-2-one has been shown to reduce the production of pro-inflammatory cytokines in vitro and decrease paw swelling in a rat model of inflammation. 5-Fluoro-2-methylindan-1-one (B1587259) is another derivative noted for its anti-inflammatory potential. cymitquimica.com

Antimicrobial and Antibacterial Activities

Indan and its derivatives have been a subject of interest in the search for new antimicrobial agents. beilstein-journals.org Some indanone derivatives have shown potential as antimicrobial compounds. ontosight.ai For example, derivatives of 6-Iodo-2-methyl-indan-1-one have exhibited antibacterial activity against various bacterial strains. smolecule.com

A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for their antimicrobial activity. mdpi.com One compound in this series, 3g , demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.com Furthermore, Schiff bases synthesized from 5-substituted isatins have shown antibacterial activity, with some derivatives being particularly effective against Pseudomonas aeruginosa. rhhz.net

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 3g (a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative) | Pseudomonas aeruginosa, Escherichia coli | Potent inhibitory effect (MIC value of 0.21 μM) | mdpi.com |

| Schiff bases of 5-substituted isatins (e.g., 2d, 3b, 5c, 6a ) | Pseudomonas aeruginosa | Potent (MIC = 6.25 μg/mL) | rhhz.net |

Antioxidant Effects

Certain derivatives of indanone have been explored for their antioxidant properties. ontosight.ai For instance, 6-Hydroxy-5-methoxy-2-methyl-indan-1-one is a compound whose structure suggests potential antioxidant activity, though specific data may be limited. ontosight.ai The antioxidant potential of such compounds is often attributed to their ability to scavenge free radicals. capes.gov.br For example, extracts from the Sang 5 CMU rice variety, which contain phenolic and flavonoid compounds, have demonstrated antioxidant properties. mdpi.com

Antiviral Properties

The indan framework is present in molecules that have been investigated for antiviral activity. beilstein-journals.org Isatin (B1672199) derivatives, which can be considered structurally related to certain indan derivatives, have been described as broad-spectrum antiviral agents. mdpi.com For example, certain isatin derivatives have shown activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com The mechanism of action for many antiviral nucleoside analogs involves inhibition of viral genome replication. nih.gov

Anticancer Potential

The anticancer potential of indan derivatives has been a significant area of research. beilstein-journals.org For example, 1-Methylindan-2-one has been shown to induce apoptosis in various cancer cell lines and reduce tumor volume in preclinical mouse models. Derivatives of 6-Iodo-2-methyl-indan-1-one have also been investigated for their potential to inhibit tumor growth. smolecule.com

Furthermore, isatin derivatives, which share some structural similarities with indanone compounds, are being explored as potential CDK2 inhibitors for cancer therapy. nih.gov Specifically, 5-methylisatin (B515603) derivatives have been designed and synthesized with the aim of targeting this critical cell cycle regulator. nih.gov

Table 2: Anticancer Activity of 1-Methylindan-2-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 ± 3 | Induction of apoptosis |

| HeLa (Cervical) | 20 ± 4 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18 ± 5 | Inhibition of proliferation |

Analgesic and Antimalarial Activities

Certain indan derivatives have demonstrated analgesic properties. beilstein-journals.org For example, 2-alkyl-alpha-methyl- and 2-alkylindan-5-acetic acids have shown analgesic effects, with their activity being dependent on their stereochemistry. nih.gov Additionally, 5,6-dichloroindan-1-carboxylic acid (9a) and its tetrazolyl derivative (12a) exhibited significant analgesic activity in animal models, comparable to standard drugs like phenylbutazone and indomethacin (B1671933). researchgate.net

While research into the antimalarial activity of this compound derivatives is less extensive, the broader class of indan derivatives has been noted for its potential in this area. beilstein-journals.org

Research in Neurodegenerative Diseases (e.g., Alzheimer's disease)

Derivatives of the indan structure are being actively investigated for their potential therapeutic applications in neurodegenerative diseases, most notably Alzheimer's disease (AD). Research has primarily focused on their ability to inhibit key enzymes implicated in the disease's progression and to modulate pathways related to neuroprotection.

Indanone derivatives, which feature a ketone group on the five-membered ring, have shown promise as cholinesterase inhibitors. nih.govontosight.ai Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. researchgate.net For instance, a series of 2-phenoxy-indan-1-one derivatives were designed and synthesized, with the most potent compound exhibiting high AChE inhibitory activity with an IC50 value of 50 nM. capes.gov.br Another study on indanone derivatives containing aminopropoxy benzylidene moieties reported compounds with AChE and BChE inhibitory potencies in the micromolar to nanomolar range. nih.gov Specifically, compound 5c from this series showed the highest AChE inhibitory potency with an IC50 of 0.12 μM, while compound 7b was the most potent BChE inhibitor with an IC50 of 0.04 μM. nih.gov

Furthermore, some indanone derivatives have been designed as multi-target agents, not only inhibiting cholinesterases but also possessing metal-chelating properties. researchgate.net One such derivative with a piperidine (B6355638) group was found to be a highly potent AChE inhibitor, 14 times more potent than the current drug Donepezil. researchgate.net Beyond enzyme inhibition, certain indan derivatives are explored for their neuroprotective effects. ontosight.airesearchgate.net For example, some derivatives have been shown to protect neuronal cells from oxidative stress, a contributing factor in neurodegeneration. researchgate.net The structural versatility of the indan nucleus allows for the development of hybrids with other pharmacologically active molecules, such as indole (B1671886) derivatives, to create multi-target agents for Alzheimer's disease. researchgate.netresearchgate.net

Insecticidal, Fungicidal, and Herbicidal Applications

The biological activities of indan derivatives extend beyond pharmaceuticals into agrochemical applications. Various studies and patents have highlighted the potential of these compounds as insecticides, fungicides, and herbicides.

Insecticidal Applications: 1-Indanone (B140024) derivatives have been identified as effective insecticides. beilstein-journals.org The development of novel diacylhydrazine and acylhydrazone derivatives has led to compounds with significant insecticidal activity against various pests. mdpi.com These compounds often act as insect growth regulators, disrupting the molting process. mdpi.com For example, some diacylhydrazines are known to affect the ecdysone (B1671078) receptor complex in caterpillars. mdpi.com Additionally, mixtures of carboxamide derivatives with other active compounds are being explored to create synergistic pesticidal effects for controlling a range of invertebrate pests, including insects, arachnids, and nematodes. googleapis.com

Fungicidal Applications: The indan scaffold is also present in molecules with fungicidal properties. beilstein-journals.org Research into heterocyclic derivatives containing benzimidazoles, which can be structurally related to indan derivatives through bioisosteric replacement, has yielded compounds with potent fungicidal activity, in some cases exceeding that of commercially available fungicides. nih.gov Methoxyacrylate derivatives, a class of fungicidal compounds, have also been developed with structural variations that can include or mimic indan-like moieties. googleapis.com

Herbicidal Applications: Indan and its derivatives have been investigated for their herbicidal potential. beilstein-journals.org For example, Indaziflam, an alkylazine herbicide, inhibits cellulose (B213188) biosynthesis in plants, providing long-term control of a wide range of weeds at low application rates. researchgate.net The discovery process for such herbicides often involves exploring structure-activity relationships of various chemical classes, including those based on or related to the indan ring system. researchgate.net Herbicide combinations containing triazine derivatives, which can be substituted with aryl or alkyl groups, have also been developed to achieve broad-spectrum control of unwanted plant growth. google.comgoogleapis.com Furthermore, novel 5-acylbarbituric acid derivatives have been synthesized and shown to have good herbicidal activity, with some being identified as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov

Pharmacological Mechanisms of Action of Indan Derivatives

The diverse biological effects of indan derivatives are a result of their interaction with various molecular targets. The following sections delve into the specific pharmacological mechanisms that have been elucidated through extensive research.

Receptor Binding and Modulation Studies (e.g., 5-HT1A receptor agonists)

Indan derivatives have been extensively studied for their ability to bind to and modulate the activity of various receptors, with a significant focus on serotonin (B10506) (5-HT) receptors. The 5-HT1A receptor, in particular, has been a key target for the development of anxiolytic and antidepressant drugs. researchgate.net

A series of cis- and trans-2-(arylcycloalkylamine) 1-indanols were synthesized and evaluated for their affinity for the human 5-HT1A receptor. nih.gov In this study, the trans isomers consistently demonstrated higher affinity. nih.gov Notably, several of these trans derivatives displayed pKi values greater than or equal to 9.1, indicating high-affinity binding. nih.gov These compounds were found to act as partial agonists at the 5-HT1A receptor. nih.gov Further research on indanone-pyridinylpiperazine derivatives identified a compound with sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov This dual-receptor ligand was characterized as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, suggesting potential as an antidepressant agent. nih.gov

The following table summarizes the binding affinities of selected indan derivatives for the 5-HT1A receptor:

| Compound Type | Specific Derivative | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| trans-2-(arylcycloalkylamine) 1-indanols | Multiple examples | h5-HT1A | pKi ≥ 9.1 | nih.gov |

| Indanone-pyridinylpiperazine | 21 | 5-HT1A | 0.74 nM | nih.gov |

| Chloro-indanone analog | 16 | 5-HT1A | 6.1 nM | nih.gov |

Enzyme Inhibition Studies (e.g., Cholinesterase inhibition by indan derivatives)

A primary mechanism of action for many biologically active indan derivatives is the inhibition of enzymes. Cholinesterase inhibition has been a major area of investigation, particularly in the context of Alzheimer's disease. nih.govresearchgate.netresearchgate.net

Numerous studies have reported the synthesis and evaluation of indanone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govcapes.gov.brnih.gov For example, a series of 2-phenoxy-indan-1-one derivatives were found to inhibit AChE in the nanomolar range, with one compound showing a 34-fold increase in AChE inhibition compared to donepezil. nih.gov Another study on indanone derivatives reported IC50 values ranging from 0.12 to 11.92 μM for AChE and 0.04 to 24.36 μM for BChE. nih.gov

The table below presents the inhibitory activities of selected indan derivatives against cholinesterases:

| Derivative Class | Compound | Enzyme | IC50 | Reference |

|---|---|---|---|---|

| Indanone-aminopropoxy benzylidenes | 5c | AChE | 0.12 µM | nih.gov |

| Indanone-aminopropoxy benzylidenes | 7b | BChE | 0.04 µM | nih.gov |

| 2-phenoxy-indan-1-one | Most potent compound | AChE | 50 nM | capes.gov.br |

| 2-phenoxy-indan-1-one with alkylamine side chain | 3g | AChE | 34-fold > Donepezil | nih.gov |

| Indanone with piperidine group | 6a | AChE | 0.0018 µM | researchgate.net |

Structure-Activity Relationship (SAR) Elucidation and Optimization

The systematic modification of the indan scaffold has allowed for detailed structure-activity relationship (SAR) studies, providing insights into the structural requirements for specific biological activities.

For anti-inflammatory indan derivatives, SAR studies on 2-benzylidene-1-indanones revealed that substitutions on the benzylidene ring significantly impact activity. dovepress.com For instance, the presence of methoxy (B1213986) groups at the 3' and 4' positions of the benzylidene ring was found to be favorable for inhibiting the production of inflammatory cytokines like IL-6 and TNF-α. dovepress.com

In the context of 5-HT1A receptor ligands, SAR studies of 2-(arylcycloalkylamine) 1-indanols showed that the stereochemistry is crucial, with trans isomers consistently exhibiting higher affinity than cis isomers. nih.gov Furthermore, substituents on the phenyl ring of the indanol moiety were found to improve both selectivity and metabolic stability. nih.gov

For cholinesterase inhibitors based on the indanone skeleton, SAR analysis indicated that the nature of the amine group in the side chain influences potency, with dimethylamine (B145610) being superior to piperidine and morpholine. nih.gov It was also observed that the presence of a carbon-carbon double bond in the linker region enhanced AChE inhibitory activity. nih.gov

Investigation of Biological Pathways and Molecular Targets

Research into indan derivatives has also focused on elucidating the broader biological pathways and molecular targets they modulate. For instance, the anti-inflammatory effects of certain 2-benzylidene-1-indanone (B110557) derivatives have been linked to the inhibition of the proinflammatory NF-κB/MAPK signaling pathway. dovepress.com This pathway is a critical regulator of the expression of many inflammatory genes.

In the area of neurodegenerative diseases, beyond direct enzyme inhibition, the biological effects of indan derivatives are being explored in the context of complex cellular pathways. For example, some compounds are being investigated for their ability to modulate pathways related to amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease. researchgate.net The multitarget approach, where a single molecule is designed to interact with several key points in a disease pathway, is a growing trend in the development of indan-based therapeutics. mdpi.com This includes targeting oxidative stress pathways and neuroinflammation, both of which are implicated in the pathology of Alzheimer's disease. mdpi.com The ability of some indan derivatives to chelate metal ions also represents an important mechanism, as metal dyshomeostasis is linked to neurotoxicity in these disorders. researchgate.net

Role as Biochemical Reagents in Life Science Research

Derivatives of this compound are utilized as biochemical reagents in life science research, serving as tools to investigate biological processes. pharmananda.com These reagents are typically high-purity chemical compounds designed for specific applications in studying and manipulating biological systems. pharmananda.com For instance, certain indanone derivatives, a class to which some this compound derivatives belong, have been studied as potential enzyme inhibitors. ontosight.ai The structural framework of this compound can be modified to create a variety of derivatives with different functional groups, allowing for a range of applications in research.

Some this compound derivatives have been synthesized for their potential use in studying specific biological targets. For example, heterocyclic indane derivatives have been developed for research related to alpha-adrenergic activity. google.com The synthesis of these compounds often involves multi-step chemical reactions to introduce specific functionalities onto the this compound core. ontosight.ai These tailored molecules can then be used in laboratory assays to probe the function of enzymes and receptors. pharmananda.comontosight.ai

In Vitro and In Vivo Biological Response Investigations

The biological responses to this compound derivatives have been a subject of both in vitro (in a controlled laboratory setting) and in vivo (in a living organism) investigations. These studies aim to understand the potential pharmacological effects of these compounds.

In Vitro Studies:

In vitro experiments have explored the effects of this compound derivatives on various cell lines and biological targets. Research has shown that certain indanone derivatives can induce apoptosis (programmed cell death) in cancer cell lines. Some studies have also investigated the anti-inflammatory potential of these compounds by measuring the reduction of pro-inflammatory cytokines in cell cultures. Furthermore, some derivatives have been evaluated for their ability to inhibit specific enzymes. ontosight.ai

For example, some indanone derivatives have been shown to act as inhibitors for various enzymes, suggesting potential for further investigation in drug development. ontosight.ai The introduction of a fluorine atom to the indanone ring, as in 5-fluoro-2-methylindan-1-one, can significantly affect its biological properties. ontosight.ai

The following table summarizes the observed in vitro activity of certain indanone derivatives:

| Cell Line | Observed Effect | Mechanism of Action |

| MCF-7 (Breast Cancer) | Induction of apoptosis | Modulation of apoptotic pathways |

| HeLa (Cervical Cancer) | Cell cycle arrest at G2/M phase | - |

| A549 (Lung Cancer) | Inhibition of proliferation | - |

| Macrophages (LPS-stimulated) | Reduced production of TNF-α and IL-6 | - |

In Vivo Studies:

In vivo research has been conducted to assess the biological effects of this compound derivatives in animal models. These studies provide insights into how these compounds behave within a complex biological system. For instance, some indan derivatives have been investigated for their analgesic (pain-relieving) and anti-inflammatory properties in rats. researchgate.netnih.gov

In one study, the anti-inflammatory effects of certain indan-5-acetic acid derivatives were assessed using a carrageenan-induced paw edema model in rats. nih.gov Another study focused on the potential of heterocyclic indane derivatives in the context of pain and glaucoma. google.com These in vivo studies are crucial for understanding the potential therapeutic applications of these compounds.

Advanced Analytical Characterization Techniques for 5 Methylindan

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and purity of 5-methylindan by probing its molecular structure in various ways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net It is a primary method for the structural confirmation and purity evaluation of this compound. ox.ac.uk

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For this compound, the aromatic protons will appear in a distinct region of the spectrum compared to the aliphatic protons of the five-membered ring and the methyl group. The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, or methyl). researchgate.netspectrabase.com The simplicity of ¹³C NMR spectra, often with less signal overlap than ¹H NMR, makes it a valuable tool for confirming the number and types of carbon atoms present. researchgate.net

2D NMR: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms.

COSY experiments show correlations between protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC spectra correlate directly bonded carbon and proton atoms. libretexts.org

A representative, though not experimentally derived, table of expected NMR chemical shifts for this compound is provided below for illustrative purposes. Actual experimental values may vary based on the solvent and other experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.9 - 7.2 | 120 - 128 |

| Benzylic CH₂ | ~2.9 | ~33 |

| Aliphatic CH₂ | ~2.1 | ~25 |

| Methyl CH₃ | ~2.3 | ~21 |

| This table is for illustrative purposes only and does not represent experimentally verified data. |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. slideplayer.com It is used to determine the molecular weight of this compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. slideplayer.comshimadzu.com A sample containing this compound is first vaporized and separated from other components in a gaseous mobile phase before being introduced into the mass spectrometer. shimadzu.com This technique is particularly useful for identifying and quantifying this compound in complex mixtures, such as in gasoline analysis. shimadzu.com The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that are characteristic of its structure.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of liquid chromatography with mass spectrometric detection. ca.govnih.gov This is particularly useful for analyzing compounds that are not volatile enough for GC. ca.govnih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column before being ionized and analyzed by the mass spectrometer. ca.gov For some derivatives of this compound, like this compound-4-ol, reverse-phase HPLC methods have been developed. sielc.com

The expected exact mass of this compound (C₁₀H₁₂) can be calculated and compared to the experimental value obtained from high-resolution mass spectrometry for confirmation of the elemental composition.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.commt.com The absorption of infrared radiation or the scattering of laser light provides a molecular fingerprint that is unique to the compound's structure. photothermal.commt.com

IR Spectroscopy: In IR spectroscopy, the absorption of infrared light corresponds to the vibrational frequencies of specific functional groups within the molecule. mt.com The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ and CH₃ groups, as well as C=C stretching vibrations of the aromatic ring. The pattern of these absorptions can help to confirm the presence of the indan (B1671822) skeleton and the methyl substituent.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or absent in the IR spectrum. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com The Raman spectrum of this compound would complement the IR data, offering additional details about the carbon framework.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| This table is for illustrative purposes only and does not represent experimentally verified data. |

UV/Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. sci-hub.setechnologynetworks.com This technique is particularly useful for compounds containing chromophores, which are light-absorbing groups. msu.edu The benzene (B151609) ring in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. nist.gov The positions and intensities of these absorption maxima (λ_max_) are related to the electronic structure of the molecule and can be used for both qualitative identification and quantitative analysis based on the Beer-Lambert law. sci-hub.se The NIST Chemistry WebBook provides UV/Visible spectrum data for this compound. nist.gov

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique used to study chiral molecules. bruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral substance. bruker.com While this compound itself is not chiral, if a chiral center were introduced, for example by substitution on the five-membered ring (as in (S)-1-methylindan), VCD could be used to determine the absolute configuration of the enantiomers. researchgate.netwhiterose.ac.uk VCD provides detailed information about the three-dimensional structure of chiral molecules in solution. nih.gov

UV/Visible (UV-Vis) Spectroscopy

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, which is essential for both the purification of this compound and its quantification in various samples. mdpi.comslideshare.net The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. oup.com.au

Gas Chromatography (GC): As mentioned in the context of GC-MS, gas chromatography is a powerful technique for separating volatile compounds like this compound. shimadzu.com A heated column containing a stationary phase separates the components of a mixture based on their boiling points and interactions with the stationary phase. A detector at the end of the column, such as a flame ionization detector (FID), can be used for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile chromatographic technique that uses a liquid mobile phase and a stationary phase packed in a column to separate components of a mixture. sielc.com While less common for a non-polar hydrocarbon like this compound, HPLC can be adapted for its analysis, particularly for less volatile derivatives or when analyzing complex matrices where GC may not be suitable. sielc.com For instance, a related compound, this compound-4-ol, can be analyzed by reverse-phase HPLC using an acetonitrile-water mobile phase. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, checking the purity of a compound, and determining appropriate solvent systems for column chromatography. oup.com.au A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate, separating the components based on their polarity. oup.com.au

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds. While specific HPLC methods for this compound are not extensively detailed in the provided search results, methods for its hydroxylated derivatives, such as this compound-4-ol and 6-Methylindan-5-ol, have been developed. sielc.comsielc.com These methods typically employ reverse-phase (RP) chromatography with a C18 column.

For instance, the analysis of this compound-4-ol can be achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid to ensure compatibility. sielc.com The scalability of these HPLC methods allows for their use in both analytical quantification and preparative separation for isolating impurities. sielc.comsielc.com The development of a stability-indicating HPLC method is crucial for pharmaceutical compounds to monitor degradation products under various stress conditions like heat, light, and different pH levels. openaccessjournals.com

A typical HPLC method for a related compound is summarized in the table below:

| Parameter | Condition |

| Compound | This compound-4-ol |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Notes | For Mass Spectrometry (MS) compatibility, formic acid is used instead of phosphoric acid. sielc.com Method is scalable for preparative separation. sielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This method allows for the separation, identification, and quantification of this compound in complex matrices such as petroleum products and environmental samples. shimadzu.comutm.mylotusinstruments.comcopernicus.orgmst.edu

This compound has been identified as a component in gasoline, where its retention time is a key identifier. shimadzu.com It is also traced in fire debris as a potential accelerant marker and in diesel exhaust, contributing to the profile of secondary organic aerosol production. utm.mycopernicus.org The analysis is typically performed using a capillary column, such as an HP-5 or DB-1, with helium as the carrier gas. utm.mylotusinstruments.com The high resolution of capillary GC allows for the separation of this compound from its isomers, like 4-methylindan and 2-methylindan. lotusinstruments.com Enantioselective GC can also be employed for the separation of stereoisomers of related indan derivatives using chiral stationary phases. mst.eduresearchgate.net

The following table presents GC retention data for this compound from an analysis of regular gasoline:

| Compound | Retention Time (min) |

| This compound | 41.875 |

| 2-Methylindan | 42.643 |

| Naphthalene (B1677914) | 44.788 |

| Data from a GC-MS analysis of regular gasoline. shimadzu.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique for the separation and identification of compounds. An advanced form of this technique, High-Performance Thin-Layer Chromatography (HPTLC), offers improved resolution, sensitivity, and reproducibility. sigmaaldrich.comwikipedia.orgnih.gov HPTLC utilizes plates with smaller stationary phase particles and thinner layers, which results in faster separations and more compact spots. sigmaaldrich.commerckmillipore.com

While specific HPTLC methods for this compound are not detailed in the provided results, TLC has been used in the analysis of essential oils where this compound is a constituent. tandfonline.com HPTLC is a validated method for both qualitative and quantitative analysis and is suitable for use in regulated environments. merckmillipore.com The technique allows for the simultaneous analysis of multiple samples on a single plate, making it highly efficient for screening purposes. foliamedica.bg Given its utility in separating components of complex mixtures, HPTLC could be readily adapted for the analysis of this compound, likely in conjunction with other chromatographic methods like HPLC for confirmation. medcrop.or.kr

A comparison of key features between classical TLC and HPTLC is provided below:

| Feature | HPTLC | Classical TLC |

| Mean Particle Size | 5 - 6 µm | 10 - 12 µm |

| Layer Thickness | 200 µm (or 100 µm) | 250 µm |

| Typical Migration Distance | 3 - 6 cm | 10 - 15 cm |

| Typical Separation Time | 3 - 20 min | 20 - 200 min |

| Detection Limits (Absorption) | 100 - 500 pg | 1 - 5 ng |

| Detection Limits (Fluorescence) | 5 - 10 pg | 50 - 100 pg |

| Data sourced from Merck and Sigma-Aldrich. sigmaaldrich.commerckmillipore.com |

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray Diffraction (XRD) is an essential technique for determining the three-dimensional atomic arrangement within a crystalline solid. iastate.edu This method can elucidate the crystal structure, unit cell dimensions, and spatial orientation of atoms in a molecule. iastate.eduwalisongo.ac.id While single-crystal X-ray diffraction provides a complete structural solution, powder X-ray diffraction (PXRD) is useful for identifying crystalline phases and assessing purity. iastate.eduscielo.org.mx

Although no crystal structure data for this compound itself is available in the search results, the structures of several more complex indan derivatives have been determined using single-crystal X-ray analysis. uchile.clresearchgate.net For example, the crystal structure of 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methylindan-5-ol was elucidated, revealing details about its molecular conformation and intermolecular interactions. uchile.clresearchgate.net The analysis of such derivatives demonstrates the power of XRD in establishing the definitive structure of indan-containing compounds, which would be applicable to this compound should a suitable crystal be obtained. researchgate.net

Other Advanced Analytical Methodologies (e.g., Capillary Electrophoresis, Electrochemistry)

Beyond the mainstream chromatographic techniques, other advanced analytical methods hold potential for the characterization of this compound.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It offers advantages such as high separation efficiency, short analysis times, and the ability to analyze a wide range of molecules. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing complex samples. nih.govnih.gov While no specific application of CE for this compound was found, its suitability for separating small organic molecules makes it a viable technique for future method development.

Electrochemistry: Electrochemical methods can be used for the detection of analytes that can be oxidized or reduced. When coupled with separation techniques like HPLC or CE, electrochemical detection (ECD) can provide high sensitivity and selectivity for electroactive compounds. researchgate.netresearchgate.net For example, an HPLC-ECD method was developed for the enantioselective analysis of an 8-hydroxy-2-(di-n-propylamino)tetralin, a compound with a different but related ring structure. researchgate.net The applicability of electrochemical methods to this compound would depend on its electrochemical properties.

Method Development and Validation Protocols in Pharmaceutical and Chemical Analysis

The development and validation of analytical methods are critical to ensure that they are reliable, reproducible, and suitable for their intended purpose. researchgate.netpharmacreations.com This is a requirement for quality control in the pharmaceutical and chemical industries. researchgate.net A typical validation process for a chromatographic method like HPLC or GC involves evaluating several key parameters. pharmacreations.comnih.gov

Forced degradation studies are a crucial part of developing a stability-indicating method, where the drug substance is exposed to stress conditions such as heat, humidity, light, and acidic or basic environments to produce degradation products. openaccessjournals.comresearchgate.net The analytical method must then be able to separate the intact drug from these degradation products. openaccessjournals.com

The following table summarizes the essential parameters for analytical method validation:

| Validation Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.netnih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. pharmacreations.com |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmacreations.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies of spiked samples. pharmacreations.comnih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). researchgate.netnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. foliamedica.bg |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. foliamedica.bg |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov |

Applications and Emerging Research Areas of 5 Methylindan

Pharmaceutical and Medicinal Chemistry Applications

The indan (B1671822) scaffold is a recurring motif in medicinal chemistry, prized for its structural and electronic properties that allow it to interact with biological targets. 5-Methylindan and its derivatives function both as foundational building blocks for drug synthesis and as core structures for novel therapeutic agents.

This compound and its oxidized form, 5-Methyl-1-indanone, are recognized as important intermediates in the synthesis of more complex molecules for the pharmaceutical industry. ontosight.aiontosight.ai The chemical reactivity of these compounds allows for the construction of elaborate molecular architectures necessary for biological activity.

One documented application involves the use of this compound-1-one as a starting material in the multi-step total synthesis of marine-derived natural products, such as (±)-herbindole A and B. researchgate.net Furthermore, a patent has described a preparation method for an intermediate of the anxiolytic drug Tofisopam, which starts from a 2-methyl-indan derivative, highlighting the role of the methylated indan core in accessing complex drug structures. patsnap.com

A prominent example of the indan scaffold's importance is in the synthesis of Donepezil, a key medication for treating Alzheimer's disease. tandfonline.com While not using this compound directly, efficient industrial syntheses of Donepezil rely on the condensation of a substituted indanone, specifically 5,6-dimethoxy-1-indanone, with other reagents to build the final drug molecule. tandfonline.comscispace.comacs.org This underscores the value of the indanone framework as a crucial precursor in manufacturing significant therapeutic agents.

The indan skeleton is a "privileged structure" in drug discovery, meaning it can serve as a core for various ligands targeting different biological receptors.

Neurodegenerative Diseases: The most notable drug featuring the indan scaffold is Donepezil (marketed as Aricept®), an acetylcholinesterase inhibitor used to manage the symptoms of Alzheimer's disease. researchgate.netrsc.org Inspired by its success, researchers are actively developing new therapeutic agents. Arylidene indanone (AI) scaffolds, which are synthesized from 1-indanone (B140024) derivatives, have been explored as potent inhibitors of cholinesterases and beta-amyloid (Aβ) aggregation, both of which are key pathological hallmarks of Alzheimer's. researchgate.netrsc.org

Anticoagulants: Derivatives of indan-1,3-dione are known for their anticoagulant properties. Anisindione is a synthetic anticoagulant from the indandione class that functions by inhibiting the synthesis of vitamin K-dependent clotting factors. nih.gov

Anticancer Agents: The arylidene indanone scaffold has been investigated for its potential as a tubulin depolymerizing agent, a mechanism used by some chemotherapy drugs to halt cell division in cancer cells. rsc.org

Antimicrobial and Other Activities: Naturally occurring indanones isolated from sources like ferns and marine cyanobacteria have demonstrated antibacterial and cytotoxic activities, suggesting the scaffold's potential in developing anti-infective and anti-proliferative drugs. rsc.org

The following table summarizes key therapeutic agents and developmental compounds based on the indan scaffold.

| Drug/Compound Class | Therapeutic Area | Mechanism of Action (if known) | Reference(s) |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor | researchgate.net, rsc.org |

| Arylidene Indanones (AI) | Alzheimer's, Cancer | Cholinesterase inhibition, Tubulin depolymerization | rsc.org |

| Anisindione | Anticoagulation | Vitamin K antagonist | nih.gov |

| Natural Indanones | Antibacterial, Cytotoxic | Various | rsc.org |

This compound as a Synthetic Intermediate for Drug Development

Materials Science and Engineering Applications

The rigid structure and electronic characteristics of indan derivatives make them attractive candidates for the development of novel functional materials, particularly in the field of organic electronics.

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. The defined shape of the indan scaffold can direct the self-assembly of molecules into ordered, functional architectures.

Research has shown that derivatives of diindan-1,1′-dione can be synthesized to create tautomeric organic semiconductors. researchgate.net These molecules feature intramolecular hydrogen bonds that facilitate rapid proton transfer. In the solid state, these derivatives can form lamellar packing structures suitable for charge transport, a process governed by the principles of molecular self-assembly. researchgate.net A patent for indane derivatives designed for organic electronics also highlights their utility as hole transport or electron blocking materials, applications that rely on the controlled arrangement of molecules in thin films. google.com

The development of functional materials from indan derivatives is an active area of research, with significant progress in organic electronics.

Organic Solar Cells (OSCs): Indan-1,3-dione derivatives have been successfully used as electron-donor materials in bulk heterojunction small molecule solar cells. queensu.ca In these devices, the indan-based molecules are blended with fullerene acceptors to create the photoactive layer. queensu.ca Furthermore, dicyanomethylidene-indan-1-one units are used as flanking end-groups in high-performance non-fullerene acceptors, which are a critical component in modern OSCs. frontiersin.org Another related derivative, the inden-C60 double adduct, has been developed as an acceptor material to improve the open-circuit voltage of photovoltaic devices. rsc.org

Organic Field-Effect Transistors (OFETs): Indan derivatives have shown potential for use in OFETs. A monoalkylated diindan-dione derivative, which self-assembles into a favorable lamellar structure, has demonstrated hole mobility, a key parameter for semiconductor performance in transistors. researchgate.net

Other Organic Electronic Devices: A patent has described a broad class of indane derivatives suitable for use as hole transport materials (HTMs) or electron blocking materials (EBMs) in a variety of organic electronic devices, including perovskite solar cells, organic optical detectors, and organic laser diodes. google.com

Supramolecular Chemistry and Molecular Self-Assembly Involving Indan Derivatives

Agrochemical Development (e.g., pesticides, herbicides derived from indans)

The chemical literature indicates that this compound and its derivatives serve as intermediates in the synthesis of agrochemicals. ontosight.ai The indanone structure, in particular, is a versatile building block that can be modified to create a range of compounds for agricultural use. fishersci.ca However, compared to the pharmaceutical sector, specific, high-profile examples of indan-based pesticides or herbicides are less prominently featured in publicly available research. The application of the indan scaffold in this area appears to be more as a foundational intermediate rather than the final active ingredient in widely marketed products. While indole (B1671886) derivatives are known for their use in agriculture as plant growth regulators and fungicides, the direct application of simple indan structures in major commercial pesticides or herbicides is not as well-documented. nih.gov

Renewable Fuel Production (e.g., jet and diesel fuels from biomass utilizing methylindans)

A significant area of application for this compound is in the production of renewable transportation fuels, particularly jet and diesel fuels, from biomass. Research has demonstrated a viable pathway to synthesize this compound and related compounds from lignocellulosic biomass, which is abundant and non-edible.

The process typically begins with the hydrolysis of hemicellulose, a major component of agricultural and forestry waste, to yield sugars like xylose. nih.gov Through a process known as hydrogenolysis, xylose can be selectively converted into cyclopentanone (B42830). nih.govresearchgate.net This cyclopentanone then serves as a key intermediate. In a subsequent step, cyclopentanone undergoes a series of acid-catalyzed reactions, including self-aldol condensation, rearrangement, and aromatization, to produce a mixture of bicyclic aromatic compounds, prominently featuring this compound and tetralin. nih.govresearchgate.net

These compounds, including this compound, are valuable as high-density fuel components and as additives to improve the thermal stability of jet fuels. nih.gov The production of such bicyclic aromatics from biomass is a significant step towards developing sustainable aviation fuel (SAF) and high-quality diesel. researchgate.net The process is seen as a promising method for creating renewable, high-energy-density jet fuels. The conversion of biomass-derived intermediates like cyclopentanone into compounds such as methylindan is a key strategy in the broader effort to produce drop-in biofuels that are compatible with existing infrastructure.

Table 1: Key Research Findings in Renewable Fuel Production from this compound

| Starting Material | Key Intermediate | Catalyst/Process | Primary Products | Application | Reference(s) |

|---|---|---|---|---|---|

| Xylose/Hemicellulose | Cyclopentanone | Hydrogenolysis (e.g., Cu-La/SBA-15) followed by cascade reactions over H-ZSM-5 zeolite | This compound, Tetralin | Intermediates for thermal-stable jet fuel | nih.govresearchgate.net |

Role as Organic Building Blocks in Complex Molecule Synthesis

Beyond its use in the energy sector, this compound and its derivatives are recognized as versatile organic building blocks in the field of synthetic organic chemistry. These molecules provide a rigid, bicyclic scaffold that can be chemically modified to construct more complex and functionally diverse molecules, including natural products and pharmaceuticals.